4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxy and sulfanylidene groups. The final step involves the coupling of the core with the benzamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-HYDROXYPHENYL)BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-CHLOROPHENYL)BENZAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-(4-METHOXYPHENYL)BENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of both methoxy and sulfanylidene groups, along with the pyrimidoindole core, provides a unique chemical environment that can be exploited for various purposes.
Properties
Molecular Formula |
C26H22N4O4S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H22N4O4S/c1-33-18-9-7-17(8-10-18)27-24(31)16-5-3-15(4-6-16)14-30-25(32)23-22(29-26(30)35)20-13-19(34-2)11-12-21(20)28-23/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,35) |
InChI Key |
IJPHXQPADYKKID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C5=C(N4)C=CC(=C5)OC)NC3=S |
Origin of Product |
United States |
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